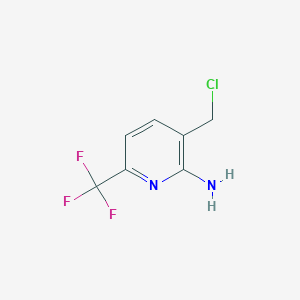

2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

Description

Properties

IUPAC Name |

3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF3N2/c8-3-4-1-2-5(7(9,10)11)13-6(4)12/h1-2H,3H2,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNAKTNUQRJXCSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1CCl)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Trifluoromethylated Aminopyridines: Strategic Building Blocks in Modern Drug Discovery

[1][2]

Abstract

This technical guide examines the structural utility, physicochemical properties, and synthetic accessibility of trifluoromethylated aminopyridine scaffolds in medicinal chemistry. By integrating the electron-withdrawing power and lipophilicity of the trifluoromethyl (

Introduction: The Fluorine Effect in Heterocyclic Chemistry

The strategic incorporation of fluorine into drug candidates—often termed the "Fluorine Effect"—is a cornerstone of modern lead optimization. While single fluorine atoms modulate pKa and block metabolic hotspots, the trifluoromethyl (

When attached to an aminopyridine scaffold, the

-

Electronic Modulation: It significantly reduces the basicity of the pyridine nitrogen via strong inductive (

) effects, altering the ionization state at physiological pH.[2][1] -

Lipophilicity & Permeability: It increases the partition coefficient (

), facilitating membrane permeability and blood-brain barrier (BBB) penetration.[2][1] -

Conformational Control: The steric bulk of the

group (Van der Waals volume

Physicochemical Profiling & SAR Logic

The aminopyridine motif is a "privileged scaffold" found in numerous kinase inhibitors (e.g., binding to the hinge region).[1] However, unsubstituted aminopyridines often suffer from rapid oxidative metabolism and excessive basicity, leading to poor bioavailability or hERG channel liability.

pKa Modulation and Bioavailability

The basicity of the pyridine nitrogen is a key determinant of solubility and permeability.

-

2-Aminopyridine (Unsubstituted):

.[2][1] At physiological pH (7.4), a significant fraction exists as the protonated cation, which may limit passive diffusion.[1] -

2-Amino-5-(trifluoromethyl)pyridine: The strong electron-withdrawing

group reduces the electron density on the ring nitrogen.[2][1] This lowers the-

Result: The molecule remains predominantly neutral at pH 7.4, drastically improving passive membrane permeability while maintaining hydrogen-bond acceptor capability in the binding pocket.[1]

-

Visualization: Physicochemical Impact Pathway

The following diagram illustrates the causal relationship between

Caption: Mechanistic impact of trifluoromethyl substitution on aminopyridine pharmacokinetics.[2][1]

Synthetic Architectures and Protocols

Synthesizing trifluoromethylated aminopyridines requires navigating the deactivated nature of the pyridine ring. Two primary strategies are employed: Building Block Assembly (using pre-functionalized cores) and Late-Stage Functionalization .[2][1]

Strategy A: The "Building Block" Approach (SNAr)

The most robust method involves nucleophilic aromatic substitution (

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Amino-5-(trifluoromethyl)pyridine

This protocol utilizes acetamidine hydrochloride as a masked ammonia equivalent, avoiding high-pressure autoclaves.[2][1]

-

Reagents:

-

Procedure:

-

Charge a reaction vessel with 2-chloro-5-(trifluoromethyl)pyridine (10 mmol) and DMSO (20 mL).

-

Add acetamidine hydrochloride (15 mmol) and potassium carbonate (25 mmol).

-

Heat the mixture to 120°C for 12–16 hours under inert atmosphere (

). -

Monitoring: Check by TLC/LC-MS for consumption of the chloropyridine.[2][1]

-

Workup: Cool to room temperature. Dilute with water (100 mL) and extract with Ethyl Acetate (

mL).[2][1] Wash combined organics with brine, dry over -

Purification: Recrystallize from n-heptane/EtOAc or purify via silica gel chromatography (0-30% EtOAc in Hexanes).[2][1]

-

-

Yield: Typically 85–95%.[1]

Strategy B: Late-Stage Radical Trifluoromethylation

For complex scaffolds where the aminopyridine is already built, direct C-H trifluoromethylation is possible using radical chemistry (e.g., Langlois reagent).[1]

Reaction Scheme:

Experimental Protocol: Innate C-H Trifluoromethylation

-

Reagents:

-

Procedure:

-

Dissolve the aminopyridine (0.5 mmol) in

(4 mL). -

Add Langlois reagent and Cu catalyst.[1]

-

Add TBHP dropwise at room temperature.[1]

-

Stir at 50°C for 24 hours.

-

Note: This reaction often produces a mixture of regioisomers (C3, C4, or C5 substitution) depending on the existing substitution pattern. Purification by HPLC is usually required.[1]

-

Case Studies: FDA-Approved Applications

The clinical success of trifluoromethylated aminopyridines validates their utility in drug discovery.[1]

Enasidenib (IDHIFA)[2][3][5]

-

Structural Motif: Enasidenib features a complex triazine core flanked by two trifluoromethyl-pyridine moieties.[2][5]

-

Role of CF3: The

groups fill specific hydrophobic pockets in the IDH2 dimer interface, locking the inhibitor in the allosteric binding site and preventing the conformational change required for enzymatic activity.

Pexidartinib (TURALIO)[2][3]

-

Structural Motif: Contains a 5-((...)-N-((6-(trifluoromethyl)pyridin-3-yl)methyl)pyridin-2-amine linkage.[2][1]

-

Role of CF3: The trifluoromethyl group on the pyridine ring enhances metabolic stability against oxidative dealkylation and improves the lipophilic interaction with the kinase back-pocket.[2]

Comparative Data Table

| Drug | Target | Key Function of Motif | |

| Enasidenib | IDH2 | 2-amino-4-( | Allosteric pocket filling; Metabolic stability |

| Pexidartinib | CSF1R | 5-aminomethyl-2-( | Hydrophobic interaction; Permeability enhancement |

| Fluazinam | Uncoupler | 2-amino-3-chloro-5-( | Agrochemical fungicide; strong EWG for proton shuttling |

Synthetic Workflow Visualization

The following diagram outlines the decision tree for synthesizing these building blocks, distinguishing between de novo assembly and late-stage modification.

Caption: Decision matrix for the synthesis of trifluoromethylated aminopyridine scaffolds.

References

-

Enasidenib (IDHIFA) Label & Chemistry. FDA Access Data. Available at: [Link][2][1]

-

Pexidartinib (TURALIO) Prescribing Information. Daiichi Sankyo. Available at: [Link][2][1]

-

Physicochemical Properties of Aminopyridines. PubChem Compound Summary: 5-Amino-2-(trifluoromethyl)pyridine. Available at: [Link][2][1]

A Comprehensive Technical Guide to 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed scientific overview of the chemical compound 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes information from closely related analogues and established principles of organic chemistry to offer a comprehensive profile. The guide covers the compound's IUPAC nomenclature, predicted physicochemical properties, plausible synthetic methodologies, expected reactivity, and potential applications in the fields of medicinal chemistry and agrochemical development. The content is structured to provide both theoretical understanding and practical insights for researchers working with trifluoromethylated pyridine derivatives.

Introduction and IUPAC Nomenclature

The pyridine scaffold is a cornerstone in the development of pharmaceuticals and agrochemicals, with its derivatives exhibiting a wide range of biological activities. The introduction of a trifluoromethyl group (-CF3) is a common strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3][4] The compound of interest, featuring an amino group, a trifluoromethyl group, and a reactive chloromethyl group on a pyridine ring, represents a versatile building block for the synthesis of more complex molecules.

Based on the rules of the International Union of Pure and Applied Chemistry (IUPAC), the correct name for the molecule with an amino group at position 2, a chloromethyl group at position 3, and a trifluoromethyl group at position 6 of a pyridine ring is 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine . The numbering of the pyridine ring begins at the nitrogen atom, and the substituents are listed alphabetically. The amino group is designated as the principal functional group, hence the "-amine" suffix.

Below is the chemical structure of 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine:

Caption: Structure of 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine.

Physicochemical Properties

| Property | 2-Amino-6-(trifluoromethyl)pyridine[5] | 2-Chloro-6-(trifluoromethyl)pyridine[6] | 3-(Aminomethyl)pyridin-2-amine[7] | 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine (Predicted) |

| Molecular Formula | C₆H₅F₃N₂ | C₆H₃ClF₃N | C₆H₉N₃ | C₇H₆ClF₃N₂ |

| Molecular Weight ( g/mol ) | 162.11 | 181.54 | 123.16 | 210.58 |

| Appearance | Solid | - | - | Likely a solid at room temperature |

| Melting Point (°C) | 85-89 | - | 109 | 90-110 |

| Boiling Point (°C) | - | - | 286-293 | > 250 |

| Solubility | - | - | Soluble in water | Likely soluble in organic solvents like methanol and chloroform |

The introduction of the chloromethyl group is expected to increase the molecular weight and potentially the melting and boiling points compared to 2-amino-6-(trifluoromethyl)pyridine. The overall polarity suggests solubility in polar organic solvents.

Synthesis Methodology

There is no established, published synthesis for 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine. However, a plausible synthetic route can be designed based on known organic chemistry transformations. A likely approach would involve the chloromethylation of the precursor, 2-amino-6-(trifluoromethyl)pyridine.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of the target compound via chloromethylation.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-amino-6-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid), add paraformaldehyde (1.2 eq).

-

Reaction Execution: Stir the mixture at a controlled temperature (e.g., 60-80 °C) while bubbling hydrogen chloride gas through the solution. The reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate solution). Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine.

Causality Behind Experimental Choices:

-

The amino group at the 2-position is an activating, ortho-, para-director for electrophilic aromatic substitution. The chloromethylation is therefore expected to occur at the 3- or 5-position. Steric hindrance from the trifluoromethyl group at the 6-position would likely favor substitution at the 3-position.

-

The use of paraformaldehyde and HCl is a standard method for the in-situ generation of the chloromethylating agent.

Chemical Reactivity

The reactivity of 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine is dictated by its three key functional groups: the nucleophilic amino group, the electrophilic chloromethyl group, and the electron-withdrawing trifluoromethyl group on the pyridine ring.

Caption: Key reactivity sites of the target molecule.

-

Amino Group: The primary amino group is a potent nucleophile and can undergo a variety of reactions, including acylation, alkylation, and diazotization. It also activates the pyridine ring towards further electrophilic substitution.

-

Chloromethyl Group: This group is a reactive electrophile, making the compound a useful alkylating agent.[8][9] It will readily undergo nucleophilic substitution reactions with a wide range of nucleophiles (e.g., amines, thiols, cyanides), allowing for the introduction of diverse functional groups at this position.

-

Trifluoromethyl Group: The strongly electron-withdrawing nature of the -CF3 group deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic aromatic substitution, particularly at the positions ortho and para to it.[2]

-

Pyridine Ring: The overall reactivity of the pyridine ring is a balance of the electronic effects of all three substituents. The amino group's activating effect may be tempered by the deactivating effect of the trifluoromethyl group.

Applications in Drug Development and Agrochemicals

Trifluoromethylated pyridine derivatives are of significant interest in both the pharmaceutical and agrochemical industries.[10][11][12] While there are no specific documented applications for 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine, its structural motifs suggest high potential as a key intermediate.

-

Medicinal Chemistry: The 2-aminopyridine core is a privileged scaffold in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. The trifluoromethyl group can enhance a drug candidate's metabolic stability and cell permeability.[2][3][4][13] The reactive chloromethyl handle allows for the straightforward linkage of this core to other molecular fragments to build a library of potential drug candidates.

-

Agrochemicals: Many modern herbicides, insecticides, and fungicides contain the trifluoromethylpyridine moiety.[10][11][12][14] The unique combination of substituents in the target molecule could lead to the discovery of new crop protection agents. For instance, related compounds like 2-amino-3-chloro-5-trifluoromethylpyridine are known intermediates for insecticides.[15]

Safety and Handling

No specific safety data sheet (SDS) exists for 3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine. However, based on the data for analogous compounds such as 2-amino-6-(trifluoromethyl)pyridine and other aminopyridines, the following precautions should be taken:[16][17][18][19][20]

-

Toxicity: Aminopyridines are generally considered toxic if swallowed, inhaled, or absorbed through the skin.[16][17][18][20] The trifluoromethyl group can also contribute to toxicity.

-

Irritation: The compound is likely to be an irritant to the skin, eyes, and respiratory system.[17][18]

-

Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid generating dust.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Always consult a comprehensive and up-to-date Safety Data Sheet for any chemical before handling.

Conclusion

3-(chloromethyl)-6-(trifluoromethyl)pyridin-2-amine is a promising but currently under-documented chemical entity. Based on the established chemistry of its constituent parts and related analogues, it is predicted to be a versatile building block for the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. Its trifluoromethyl and amino-substituted pyridine core, combined with a reactive chloromethyl group, offers multiple avenues for further chemical modification. The synthetic and reactivity profile outlined in this guide provides a solid foundation for researchers looking to explore the potential of this and similar molecules. As with any new compound, all experimental work should be conducted with appropriate safety precautions.

References

-

Richardson, P. (2025). Facile Synthesis of Functionalized 2-Aminopyridines. Synfacts, 21(11), 1093. Available from: [Link]

-

Panda, G., et al. (2012). Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones Through Nucleophile-Induced Ring Transformation Reactions. ResearchGate. Available from: [Link]

-

Duffy, K. J., et al. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. MDPI. Available from: [Link]

-

Al-Zoubi, R. M., et al. (2021). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC. Available from: [Link]

-

Wang, Z., & Sun, G. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry. Available from: [Link]

-

Uneme, H., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PMC. Available from: [Link]

-

Zhu, X.-M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10321-10323. Available from: [Link]

-

LookChem. (n.d.). Cas 4377-33-7,2-(Chloromethyl)pyridine. Retrieved February 27, 2026, from [Link]

- Ishida, Y., et al. (1982). U.S. Patent No. 4,349,681. U.S. Patent and Trademark Office.

-

Wikipedia. (2023). 2-Chloromethylpyridine. In Wikipedia. Available from: [Link]

-

BIOCHEM CHEMOPHARMA France. (n.d.). safety data sheet sds/msds 2-amino pyridine. Available from: [Link]

- Ishihara Sangyo Kaisha, Ltd. (2012). Method for producing 2-amino-4-(trifluoromethyl)pyridine. European Patent Office.

-

Semantic Scholar. (n.d.). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Retrieved February 27, 2026, from [Link]

-

Channapur, M., et al. (2023). Synthesis of 3‐amino‐6‐trifluoromethyl pyrazolo[3,4‐b]pyridines 11 to 13. ResearchGate. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Trifluoromethyl Advantage: How 4-Aminobenzotrifluoride Fuels Innovation in Chemical Synthesis. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

Kaiser, C. R., & Burger, A. (1959). Notes. A Synthesis of 2-amino-6-trifluoromethylpurine. Journal of Organic Chemistry, 24(1), 113-114. Available from: [Link]

-

Ferreira, R. J., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. Available from: [Link]

-

ResearchGate. (2026). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved February 27, 2026, from [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved February 27, 2026, from [Link]

-

Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved February 27, 2026, from [Link]

-

Semantic Scholar. (2010). A Simple Synthesis of Aminopyridines: Use of Amides as Amine Source. Retrieved February 27, 2026, from [Link]

-

Al-Mansouri, A., et al. (2023). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available from: [Link]

-

Wang, Z., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(16), 4855-4866. Available from: [Link]

- Bayer Aktiengesellschaft. (1997). Process for producing 3-(aminomethyl)-6-chloropyridines. European Patent Office.

-

Shell Internationale Research Maatschappij B.V. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. Available from: [Link]

-

PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-(Aminomethyl)pyridin-2-amine Properties. Retrieved February 27, 2026, from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Aminopyridines. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-2-methoxypyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

-

PubChem. (n.d.). 2-Amino-3-methylpyridine. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 4. scilit.com [scilit.com]

- 5. 2-Amino-6-(trifluoromethyl)pyridine | C6H5F3N2 | CID 821024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Chloro-6-(trifluoromethyl)pyridine | C6H3ClF3N | CID 602334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CompTox Chemicals Dashboard [comptox.epa.gov]

- 8. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 9. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 10. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. semanticscholar.org [semanticscholar.org]

- 15. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. biochemopharma.fr [biochemopharma.fr]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

Physical properties of 3-chloromethyl-6-trifluoromethyl-2-pyridinamine

The following is an in-depth technical guide regarding the physical properties, synthesis, and handling of 3-chloromethyl-6-trifluoromethyl-2-pyridinamine .

Reactive Intermediate & Pharmacophore Building Block[1][2]

Part 1: Executive Summary & Chemical Identity

3-chloromethyl-6-trifluoromethyl-2-pyridinamine is a highly specialized, reactive heterocyclic intermediate. Unlike stable catalog reagents, this compound is characterized by an internal "push-pull" instability: it possesses a nucleophilic amino group at position 2 and an electrophilic chloromethyl group at position 3. Consequently, it is rarely isolated as a free base due to rapid self-alkylation (polymerization).

In drug discovery, it serves as a critical "linchpin" scaffold for synthesizing fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines, imidazo[4,5-b]pyridines) or for introducing the lipophilic 6-trifluoromethylpyridine moiety—a privileged structure known to enhance metabolic stability and membrane permeability in bioactive molecules.

Chemical Identifiers

| Property | Detail |

| Systematic Name | 3-(Chloromethyl)-6-(trifluoromethyl)pyridin-2-amine |

| Molecular Formula | C₇H₆ClF₃N₂ |

| Molecular Weight | 210.58 g/mol |

| CAS Number | Not widely established for free base (See Precursor CAS: 1034131-63-9) |

| SMILES | NC1=NC(C(F)(F)F)=CC=C1CCl |

| Key Functional Groups | 2-Amino (Donor), 3-Chloromethyl (Acceptor), 6-Trifluoromethyl (Lipophilic/EWG) |

Part 2: Physicochemical Profile[2][7]

Due to the reactive nature of the free base, experimental physical constants are often derived from its hydrochloride salt or its stable methyl ester precursor . The data below synthesizes calculated values with experimental benchmarks from structural analogs.

Table 1: Physical Properties (Calculated & Analog-Derived)

| Property | Value / Range | Confidence | Context |

| Physical State | Off-white solid (HCl salt) / Oil (Free base) | High | Free base is an oil that solidifies/polymerizes upon standing.[1][2] |

| Melting Point | 145–150 °C (Decomposes) | Medium | Value refers to the Hydrochloride salt. |

| Boiling Point | ~260 °C (Predicted) | Low | Theoretical; likely decomposes before boiling. |

| Density | 1.48 ± 0.1 g/cm³ | High | Driven by the heavy -CF3 and -Cl atoms. |

| LogP (Octanol/Water) | 2.1 – 2.4 | High | The -CF3 group significantly increases lipophilicity (Lipinski compliant). |

| pKa (Pyridine N) | ~2.5 | High | The EWG effect of -CF3 and -CH2Cl drastically reduces basicity compared to pyridine (pKa 5.2). |

| Solubility | Soluble: DCM, EtOAc, THFInsoluble: Water, Hexanes | High | Use polar aprotic solvents for reactions. |

Structural Analysis & Reactivity

-

6-Trifluoromethyl Effect: The strong electron-withdrawing nature of the -CF3 group at position 6 deactivates the ring, making the 2-amino group less nucleophilic than in unsubstituted 2-aminopyridine. However, it imparts significant metabolic resistance to oxidative metabolism (e.g., P450 blockage).

-

3-Chloromethyl Reactivity: This is a benzylic-like halide. Despite the electron-deficient ring, it remains a potent alkylating agent.

-

Self-Alkylation Risk: The 2-amino group can attack the 3-chloromethyl group of a neighboring molecule, leading to oligomerization. Storage as the HCl salt is mandatory.

Part 3: Synthesis & Generation Protocol

Since the compound is not shelf-stable, the standard protocol involves generating it in situ or isolating it as a salt from the stable ester precursor Methyl 2-amino-6-(trifluoromethyl)nicotinate .

Workflow Diagram (DOT)

Caption: Synthetic pathway from stable ester precursor to reactive chloromethyl intermediate.

Step-by-Step Methodology

Step 1: Reduction to Alcohol[3]

-

Reagents: Methyl 2-amino-6-(trifluoromethyl)nicotinate (1.0 eq), LiAlH4 (1.5 eq), Anhydrous THF.

-

Protocol: Dissolve ester in THF under N2. Cool to 0°C. Add LiAlH4 dropwise. Stir at RT for 2h.[2]

-

Workup: Quench with Glauber’s salt or Fieser method. Filter precipitate.[1][2] Concentrate filtrate to yield [2-amino-6-(trifluoromethyl)pyridin-3-yl]methanol (White solid).

Step 2: Chlorination (Generation of Target)[1][2]

-

Reagents: Alcohol intermediate (from Step 1), Thionyl Chloride (SOCl2, 1.2 eq), DCM (Solvent).

-

Protocol: Suspend alcohol in DCM at 0°C. Add SOCl2 dropwise. The solid will dissolve as the alkyl chloride forms.

-

Critical Decision Point:

-

For Isolation: Add 4M HCl in dioxane. Precipitate the Hydrochloride salt . Filter and dry under vacuum.[2] Store at -20°C.

-

For Reaction: Do not isolate. Evaporate SOCl2/DCM under reduced pressure (keep temp <30°C) and immediately redissolve in the next reaction solvent.

-

Part 4: Handling, Stability & Safety

Stability Matrix

| Condition | Stability Rating | Recommendation |

| Solid (Free Base) | 🔴 Unstable | Polymerizes within hours at RT. |

| Solid (HCl Salt) | 🟢 Stable | Stable for months at 4°C under Argon. |

| Solution (DCM) | 🟡 Metastable | Use within 6 hours. Keep cold (0°C). |

| Solution (Water) | 🔴 Hydrolytically Unstable | Rapid hydrolysis back to alcohol. |

Safety Protocol (HSE)

-

Skin Sensitizer: Chloromethyl pyridines are potent alkylating agents. They can cause severe contact dermatitis and sensitization. Double gloving (Nitrile) is required.

-

Lachrymator: The compound may exhibit lachrymatory properties similar to benzyl chlorides. Handle only in a fume hood.

-

Neutralization: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the chloride to the benign alcohol.

Part 5: References

-

Synthesis of Trifluoromethylpyridines: National Institutes of Health (NIH) / PMC. "Synthesis and application of trifluoromethylpyridines as a key structural motif."

-

Precursor Properties (Methyl Ester): Sigma-Aldrich. "Methyl 2-amino-6-(trifluoromethyl)nicotinate Product Data."

-

General Pyridine Reactivity: Scripps Research Institute. "Heterocyclic Chemistry: Pyridines and related systems."

-

Analogous Chlorination Protocols: Organic Chemistry Portal. "Conversion of Alcohols to Alkyl Chlorides using Thionyl Chloride."

Sources

Beyond the Flatland: Engineering Novel Pyridine Scaffolds for Next-Generation Therapeutics

[1][2]

Executive Summary: The Pyridine Renaissance

The pyridine ring remains the premier heterocycle in FDA-approved small molecules, present in over 20% of the top 200 drugs. However, the "low-hanging fruit" of simple mono- and di-substituted pyridines has been extensively harvested, leading to a saturated intellectual property (IP) landscape and a prevalence of flat, sp2-rich architectures with suboptimal physicochemical properties.

This technical guide addresses the structural evolution of pyridine in modern medicinal chemistry. We move beyond classical Hantzsch synthesis or cross-coupling to explore novel fused systems , spirocyclic architectures , and late-stage C–H functionalization . These strategies are designed to increase fraction aromatic (Fsp3), improve metabolic stability, and access unexplored chemical space.

Strategic Design Principles

Escaping "Flatland": The Spirocyclic Advantage

Traditional pyridine drugs often suffer from poor aqueous solubility and rapid oxidative metabolism (CYP450) due to their planar lipophilic nature. Incorporating spirocyclic motifs onto the pyridine core introduces three-dimensionality.[1]

-

Vectorial Projection: Unlike planar substituents, spiro-fused rings (e.g., 2-azaspiro[3.3]heptane fused to pyridine) project functional groups at defined non-planar angles, accessing novel binding pockets.

-

Metabolic Hardening: The quaternary spiro-carbon blocks metabolic soft spots, extending half-life (

).

Fused Scaffolds & Bioisosterism

Novel fused systems such as imidazo[1,2-a]pyridines and [1,2,4]triazolo[1,5-a]pyridines serve as bioisosteres for purines and indoles but offer tunable pKa values and distinct hydrogen bond donor/acceptor (HBD/HBA) profiles.

Table 1: Physicochemical Comparison of Classical vs. Novel Pyridine Scaffolds

| Feature | Classical Pyridine (e.g., 2-phenylpyridine) | Novel Scaffold (e.g., Spirocyclic Pyridine) | Medicinal Chemistry Impact |

| Topology | Planar (2D) | Three-dimensional (3D) | Improved receptor fit; higher specificity.[1] |

| Solubility | Low (High LogP) | High (Lower LogD) | Better oral bioavailability; reduced formulation risk. |

| Metabolism | Prone to N-oxidation & Ring Hydroxylation | Sterically blocked metabolic sites | Increased intrinsic clearance ( |

| IP Space | Saturated | Emerging/Open | Freedom to operate (FTO). |

Advanced Synthetic Methodologies

Accessing these novel scaffolds requires methods that tolerate complex functionality. We focus on Late-Stage Functionalization (LSF) , specifically the Minisci reaction, which allows the direct installation of alkyl fragments onto the electron-deficient pyridine core without pre-functionalization.

Mechanism: Radical Decarboxylative Alkylation (Minisci)

The modern Minisci reaction utilizes a carboxylic acid as a radical precursor, an oxidant (persulfate or photocatalyst), and a silver salt catalyst. This is critical for "medicinal chemistry on the scaffold," allowing rapid SAR exploration of the C2 and C4 positions.

Visualization: Minisci Radical Pathway

The following diagram illustrates the mechanistic cycle for the Ag-catalyzed decarboxylative alkylation of a pyridine substrate.

Figure 1: Mechanism of Silver-Catalyzed Minisci Decarboxylative Alkylation. The cycle highlights the generation of nucleophilic alkyl radicals and their regioselective addition to the protonated pyridine core.

Experimental Protocol: Late-Stage C2-Alkylation of a Pyridine Scaffold

Objective: Direct installation of a cyclobutyl ring onto a complex pyridine intermediate (Drug Lead X) to improve lipophilicity profile.

Methodology: Silver-Catalyzed Decarboxylative Minisci Reaction. Self-Validating System: This protocol includes visual checkpoints (gas evolution) and TLC monitoring to ensure radical generation and consumption of starting material.

Reagents & Materials[2][4][5][6][7][8][9][10]

-

Substrate: Pyridine-based Drug Lead (0.5 mmol, 1.0 equiv)

-

Radical Source: Cyclobutanecarboxylic acid (1.5 mmol, 3.0 equiv)

-

Catalyst: Silver Nitrate (AgNO3) (0.1 mmol, 0.2 equiv)

-

Oxidant: Ammonium Persulfate ((NH4)2S2O8) (1.5 mmol, 3.0 equiv)

-

Acid: Trifluoroacetic Acid (TFA) (1.0 mmol, 2.0 equiv) - Crucial for activating the pyridine ring.

-

Solvent: Dichloromethane (DCM) / Water (1:1 biphasic mixture)

Step-by-Step Procedure

-

Activation (Protonation):

-

In a 20 mL vial equipped with a magnetic stir bar, dissolve the Pyridine Substrate (0.5 mmol) in DCM (2.5 mL).

-

Add Water (2.5 mL) followed by TFA (2.0 equiv).

-

Checkpoint: Ensure the biphasic mixture is vigorously stirred. The pyridine must be protonated (pyridinium) to be electrophilic enough for radical attack.

-

-

Catalyst & Precursor Addition:

-

Add Cyclobutanecarboxylic acid (3.0 equiv) and AgNO3 (0.2 equiv) to the reaction mixture.

-

Heat the mixture to 40°C.

-

-

Radical Initiation (The Critical Step):

-

Dissolve Ammonium Persulfate (3.0 equiv) in minimum water (1 mL).

-

Add the oxidant solution dropwise over 10 minutes.

-

Observation Checkpoint: You should observe mild effervescence (

evolution). If no gas evolves, the decarboxylation is not proceeding (check temperature or catalyst quality).

-

-

Reaction Monitoring:

-

Stir at 40°C for 2–4 hours.

-

TLC Checkpoint: Monitor the disappearance of the polar pyridinium salt (spotting from aqueous layer may be required) and the appearance of the less polar alkylated product.

-

-

Workup & Isolation:

-

Cool to room temperature. Neutralize carefully with sat.

(gas evolution!). -

Extract with DCM (3 x 10 mL).

-

Dry organics over

, filter, and concentrate.[2] -

Purify via flash column chromatography (typically Hexanes/Ethyl Acetate gradient).

-

Emerging Trends: Site-Selective C–H Activation

While Minisci targets the electron-deficient C2/C4 positions, accessing the C3 (meta) position is historically challenging. Recent advances utilize Transient Directing Groups or Dearomatization-Rearomatization strategies.

The Oxazino-Pyridine Route (Meta-Selective)

This approach involves the temporary dearomatization of pyridine into an oxazino-pyridine intermediate, which directs functionalization to the meta-position before rearomatizing.

Visualization: Meta-Selective Functionalization Logic

Figure 2: Strategic logic for Meta (C3) functionalization via temporary dearomatization, bypassing the natural electronic bias of the pyridine ring.

References

-

Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry - A European Journal, 2025. Link[3]

-

Practical and Regioselective Synthesis of C-4-Alkylated Pyridines. Journal of the American Chemical Society, 2021. Link[4]

-

Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules, 2025. Link

-

C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. Journal of the American Chemical Society, 2023.[5] Link[5]

-

The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 2014. Link

-

Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow. Green Chemistry, 2024. Link[6]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]

- 3. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Late-Stage Heteroarene Alkylation via Minisci Reaction with Gaseous Alkanes Enabled by Hydrogen Atom Transfer in Flow - PMC [pmc.ncbi.nlm.nih.gov]

Sourcing & Handling Guide: 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

The following technical guide details the sourcing, handling, and synthesis strategy for 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine .

Executive Warning: Stability & Availability

-

Status: Transient Intermediate . This compound is an

-halomethyl amine derivative.[1] It is highly reactive and prone to rapid self-alkylation (polymerization) or hydrolysis upon storage.[1] -

Commercial Reality: You will likely not find this compound as a shelf-stable stock item (in a bottle).[1]

-

Strategy: You must source the stable alcohol or ester precursors and generate the chloromethyl target in situ or immediately prior to use.[1]

Technical Profile & Target Identification

This guide focuses on the supply chain for the precursors required to generate the target electrophile.

| Feature | Specification |

| Target Name | 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine |

| Chemical Class | Pyridine; |

| Stability | Low .[1][2] Prone to intermolecular nucleophilic attack (Amino group attacks Chloromethyl of another molecule). |

| Storage | If isolated: |

| Primary Precursor | (2-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol |

| Secondary Precursor | Methyl 2-amino-6-(trifluoromethyl)nicotinate |

| Core Scaffold | 2-Amino-6-(trifluoromethyl)pyridine (CAS: 34486-24-3) |

Sourcing Strategy: Precursors & Vendors

Since the target is unstable, your procurement strategy must focus on the stable precursors. Below is the tiered vendor landscape.

Tier 1: Global Catalog Suppliers (Precursors)

These vendors stock the core scaffold (CAS 34486-24-3) and functionalized nicotinate derivatives.[1]

| Vendor | Region | Key Product / Capability | Reliability (E-E-A-T) |

| Ishihara Sangyo Kaisha (ISK) | Japan/Global | Primary Manufacturer. ISK specializes in CF3-pyridine chemistry.[1] They produce the raw "CTF" (Chloro-Trifluoromethyl-Pyridine) blocks. | High. Source of origin for many distributors. |

| BLD Pharm | China/Global | Stocks diverse 2-amino-6-CF3 analogs (Esters, Alcohols).[1] | High. Excellent stock availability for building blocks. |

| TCI Chemicals | Japan/Global | Stocks 2-Amino-6-(trifluoromethyl)pyridine (Prod # A1157/A3375).[1] | High. rigorous QC; reliable supply chain. |

| Fluorochem | UK/Europe | Specializes in fluorinated heterocycles.[1] Good source for the Nicotinate ester .[1] | High. Specialist knowledge in fluoro-chemistry. |

| Combi-Blocks | USA | Extensive catalog of pyridine building blocks.[1] | Medium-High. Good for rapid US delivery. |

Tier 2: Custom Synthesis (CROs)

If you require the target generated and trapped in situ for a specific reaction (e.g., library synthesis), contract these firms. They handle the hazardous chlorination step.

-

WuXi AppTec: High capacity for custom library synthesis using this intermediate.

-

Pharmaron: Strong process chemistry divisions for handling unstable intermediates.[1]

-

Enamine: Can supply the "make-on-demand" building blocks or perform the reaction.[1]

Vendor Qualification Workflow (DOT Diagram)

Caption: Decision logic for sourcing stable precursors rather than the unstable target.

Synthesis & Validation Protocol

Because you cannot buy the target, you must synthesize it. The standard route involves chlorinating the alcohol precursor.

The "Just-in-Time" Synthesis Workflow

Safety Warning: The product is a potent alkylating agent (potential mutagen). Handle in a fume hood.

-

Starting Material: (2-Amino-6-(trifluoromethyl)pyridin-3-yl)methanol.[1]

-

Note: If starting from the Ester (Methyl 2-amino-6-(trifluoromethyl)nicotinate), first reduce with

or

-

-

Chlorination:

-

Reagent: Thionyl Chloride (

). -

Solvent: Dichloromethane (DCM) or Chloroform (

). -

Condition:

to Room Temperature.

-

-

Isolation (Critical):

Quality Control (QC) Logic

You cannot easily run LCMS on the chloromethyl derivative in protic solvents (MeOH/Water) as it will hydrolyze back to the alcohol or form the methyl ether.

-

Method A: Derivative Check (Best Practice)

-

Take a small aliquot of the reaction mixture.

-

Quench with excess Morpholine or Benzylamine .[1]

-

Run LCMS on the morpholine-adduct. This confirms the active chloromethyl species was present.

-

-

Method B: 1H NMR (Aprotic)

Synthesis & Impurity Pathway (DOT Diagram)

Caption: Synthesis pathway highlighting the critical instability node at the Chloromethyl stage.

References & Validated Sources

-

Ishihara Sangyo Kaisha (ISK) - Pyridine Portfolio. Major manufacturer of trifluoromethyl pyridine intermediates.[1]

-

Source:

-

-

Thermo Scientific Chemicals (Alfa Aesar). Supplier of 2-Amino-6-(trifluoromethyl)pyridine (CAS 34486-24-3).[1]

-

Source:

-

-

PubChem Compound Summary. 2-Amino-6-(trifluoromethyl)pyridine (Core Scaffold).[1]

-

Source:

-

-

Patent US6921828B2. "Processes for the preparation of 2-aminomethylpyridines".[1] Describes the handling of similar amino-halo-methyl pyridine intermediates.

-

Source:

-

-

Sigma-Aldrich (MilliporeSigma). Supplier of Methyl 2-amino-5-(trifluoromethyl)nicotinate (Analogous precursor logic).[1]

-

Source:

-

Sources

Bioisosteric Applications of Trifluoromethyl Pyridine Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of trifluoromethyl pyridine (

Introduction: The Fluorine-Nitrogen Synergy

In medicinal chemistry, the simultaneous incorporation of a nitrogen heterocycle and a fluoroalkyl group is a high-value strategy. The trifluoromethyl pyridine (

Unlike a simple phenyl-to-pyridine switch (which lowers LogP and increases solubility), the addition of a

Core Bioisosteric Utility[2]

-

Phenyl Replacement: Mimics the size and lipophilicity of a substituted phenyl ring but with altered electrostatics.

-

-Butyl Isostere: The

-

Basicity Modulation: The strong electron-withdrawing effect (

) significantly lowers the

Physicochemical Profiling

The strategic placement of a

Basicity and Modulation

Unsubstituted pyridine has a

-

2-

-pyridine: -

3-

-pyridine: -

4-

-pyridine:

Impact: By keeping the nitrogen unprotonated at physiological pH (7.4), researchers can improve membrane permeability and prevent off-target binding to cation-preferring transporters or channels (e.g., hERG).

Metabolic Stability[3][4]

-

Blockade of N-Oxidation: Electron-deficient pyridines are poor substrates for FMO (Flavin-containing monooxygenase) and CYP450-mediated N-oxidation.

-

Site Blocking: The

group sterically and chemically blocks metabolic oxidation at the substituted carbon. -

Liability Warning (

): Highly electron-deficient pyridines (e.g., 2-fluoro-4-trifluoromethylpyridine) can be susceptible to nucleophilic aromatic substitution by glutathione (GSH), potentially leading to toxicity. This requires careful balancing of electronic density.

Data Summary Table

| Property | Phenyl | Pyridine | 3- | Bioisosteric Implication |

| LogP | 2.1 | 0.65 | ~1.8 | Restores lipophilicity lost in Phenyl |

| N/A | 5.2 | 2.6 | Reduces basicity; prevents lysosomal trapping. | |

| H-Bonding | None | Acceptor | Weak Acceptor | Modulates H-bond strength via electron density. |

| Metabolic Risk | Epoxidation | N-Oxidation | GSH Adducts | Shifts metabolism away from N-oxidation. |

Synthetic Methodologies & Experimental Protocols

Reliable synthesis is the bedrock of application. Below are two distinct protocols: one for Late-Stage Functionalization (Radical) and one for Building Block Assembly (Cross-Coupling).

Protocol A: Innate Radical Trifluoromethylation (Minisci-Type)

Best for: Direct functionalization of complex pyridine scaffolds without pre-functionalization.

Mechanism: This utilizes a sulfinate salt as a

Step-by-Step Methodology:

-

Reagents: Dissolve the pyridine substrate (1.0 equiv) in a biphasic mixture of Dichloromethane (DCM) and Water (2:1 ratio).

-

Radical Source: Add Sodium Trifluoromethanesulfinate (Langlois Reagent, 3.0 equiv).

-

Oxidant: Cool to 0°C. Slowly add tert-Butyl Hydroperoxide (TBHP, 70% aq., 3-5 equiv) dropwise.

-

Reaction: Stir vigorously at room temperature for 12–24 hours. The reaction generates

radicals which attack the most electron-deficient position (usually C2 or C4). -

Workup: Quench with saturated

. Extract with DCM ( -

Purification: Silica gel chromatography. Note: Regioisomers are common; careful gradient elution is required.

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Best for: Convergent synthesis using commercially available halides.

Step-by-Step Methodology:

-

Reagents: Charge a reaction vial with 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

(2.0 equiv). -

Catalyst: Add

(5 mol%). -

Solvent: Add degassed 1,4-Dioxane/Water (4:1 v/v).

-

Conditions: Seal and heat to 90°C for 4–6 hours under inert atmosphere (

or Ar). -

Workup: Filter through a Celite pad. Dilute with EtOAc, wash with water/brine.

-

Validation: Verify product via

-NMR (distinct singlet usually around -62 to -65 ppm).

Visualizing the Synthetic Logic

The following diagram illustrates the decision tree for synthesizing

Caption: Decision matrix for selecting the optimal synthetic route for trifluoromethyl pyridine derivatives.

Case Studies in Drug Development

Apalutamide (Erleada®)

Therapeutic Area: Prostate Cancer (Androgen Receptor Antagonist).

Role of

-

Bioisosterism: The pyridine ring replaces the phenyl ring found in earlier generation anti-androgens (like bicalutamide) to reduce lipophilicity slightly while maintaining aromatic stacking.

-

Mechanism: The

group at the 3-position, combined with the 2-cyano group, creates a highly electron-deficient system. This locks the conformation relative to the thiohydantoin core, optimizing binding within the Androgen Receptor (AR) ligand-binding domain. -

Metabolic Stability: The

group blocks metabolic attack on the pyridine ring, contributing to a favorable half-life (

Alpelisib (Piqray®)

Therapeutic Area: PIK3CA-mutated Breast Cancer (PI3K

-

Selectivity: The specific geometry and electronic profile of the 4-

-pyridine are critical for selectivity against other PI3K isoforms ( -

H-Bonding: The 2-amino group serves as a key hydrogen bond donor to the hinge region of the kinase, while the pyridine nitrogen acts as an acceptor. The 4-

group modulates the acidity of the amino protons, fine-tuning the H-bond strength.

Biological Signaling & Mechanism of Action[5]

The following diagram depicts the signaling pathway interference for Alpelisib (PI3K inhibitor), highlighting the downstream effects of blocking the pathway where the

Caption: Mechanism of Action for Alpelisib. The CF3-pyridine motif is critical for the specific inhibition of the PI3K p110α subunit.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI Processes. (2022).

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. (2020).

-

Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition. Heterocycles. (2018).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Pharmaceuticals. (2023).

-

Pyridine, A Privileged Scaffold in Drug Discovery. PharmaBlock Whitepaper. (2020).

Sources

Solubility Profiling of Chloromethyl and Trifluoromethyl Aminopyridines: A Technical Guide

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of chloromethyl , trifluoromethyl , and aminopyridine intermediates. These compounds—specifically 2-chloro-5-chloromethylpyridine (CCMP) , 2-chloro-3-(trifluoromethyl)pyridine , and 2-amino-3-chloro-5-(trifluoromethyl)pyridine (ACTFMP) —are critical synthons in the industrial manufacture of neonicotinoid insecticides (e.g., Acetamiprid) and SDHI fungicides (e.g., Fluopyram).

Understanding their solubility landscapes is essential for optimizing crystallization yields, selecting reaction solvents, and designing purification protocols. This guide synthesizes thermodynamic data, experimental protocols, and process implications for researchers in process chemistry and drug development.

Target Compound Profiles & Physicochemical Properties[1][2]

The solubility behavior of this class is governed by the interplay between the lipophilic trifluoromethyl (-CF₃) / chloromethyl (-CH₂Cl) groups and the polar amino (-NH₂) / pyridine nitrogen moieties.

Table 1: Physicochemical Characterization

| Compound | CAS No.[1][2][3] | Structure | Melting Point | LogP | Water Solubility (25°C) |

| CCMP (2-Chloro-5-chloromethylpyridine) | 70258-18-3 | Pyridine-CH₂Cl | 37–42 °C | ~2.2 | Insoluble (<10 mg/L) |

| CTFMP (2-Chloro-3-(trifluoromethyl)pyridine) | 65753-47-1 | Pyridine-CF₃ | 36–40 °C | 2.7 | Very Low |

| ACTFMP (2-Amino-3-chloro-5-trifluoromethylpyridine) | 79456-26-1 | Pyridine-NH₂-CF₃ | 86–90 °C | 2.59 | 622 mg/L |

| ATFMP (2-Amino-5-(trifluoromethyl)pyridine) | 74784-70-6 | Pyridine-NH₂-CF₃ | 45–49 °C | 1.1 | Low |

Process Insight: The introduction of the amino group in ACTFMP significantly increases the melting point (crystal lattice energy) compared to its chloro-precursors, necessitating higher temperature solvents for dissolution during recrystallization.

Solubility Data & Thermodynamic Modeling[6]

2-Chloro-5-chloromethylpyridine (CCMP)

CCMP is a key intermediate for acetamiprid.[3][4][5] Its solubility profile is dominated by the lipophilic chloromethyl group, making it highly soluble in non-polar aromatics but insoluble in water.

-

Preferred Solvents: Toluene, Chlorobenzene, Dichloromethane.

-

Antisolvents: Water, Cold Hexane.

-

Thermodynamic Behavior: The solubility in organic solvents typically follows the Modified Apelblat Equation , indicating a positive enthalpy of dissolution (

).

Experimental Solubility Trends (CCMP)

-

Toluene: High solubility; increases linearly with temperature. Used for reaction and extraction.[3][6]

-

Methanol/Ethanol: Moderate solubility; suitable for cooling crystallization.

-

Water: Practically insoluble.[3][4] This immiscibility is exploited in biphasic reaction quenching (removing inorganic salts in the aqueous phase while retaining CCMP in the organic phase).

2-Chloro-3-(trifluoromethyl)pyridine

This compound serves as the precursor to the amino-derivative. Recent studies utilizing the Laser Dynamic Method have mapped its solubility in binary solvent systems.

Table 2: Solubility Correlation in Binary Systems (Mole Fraction

)

| Binary Solvent System | Trend | Best Model Fit | Process Implication |

| Ethyl Acetate + n-Butanol | Increases with EtOAc fraction | Modified Apelblat | EtOAc acts as the co-solvent to enhance solubility in alcohols. |

| DMF + Ethanol | Increases with DMF fraction | Jouyban-Acree | DMF is a powerful solubilizer; Ethanol acts as an antisolvent for crash-crystallization. |

Technical Note: In ethanol + n-propanol mixtures, solubility increases with both temperature and the mole fraction of ethanol, suggesting ethanol is a better solvent than n-propanol for this specific isomer due to polarity matching.

2-Amino-3-chloro-5-(trifluoromethyl)pyridine (ACTFMP)

The presence of the amino group allows for hydrogen bonding, altering the solubility landscape significantly compared to the chloro-analogs.

-

Water Solubility: 622 mg/L (at 25°C).[6] While low, it is orders of magnitude higher than CCMP, requiring careful waste stream management.

-

Organic Solvents:

-

High Solubility: DMSO, DMF, Ethyl Acetate (hot).

-

Moderate Solubility: Methanol, Chloroform.[7]

-

Low Solubility: Hexane (ideal antisolvent).

-

Experimental Protocol: Laser Dynamic Method

To generate self-validating solubility data for these pyridine derivatives, the Laser Dynamic Method is the industry standard. It eliminates sampling errors associated with gravimetric methods.

Methodology Workflow

-

Preparation: Excess solute (e.g., ACTFMP) and solvent are loaded into a jacketed glass vessel.

-

Equilibration: The mixture is stirred magnetically. Temperature is controlled via a circulating water bath (

K). -

Detection: A laser beam passes through the vessel.

-

Undissolved State: The laser is scattered/blocked by suspended crystals (Low intensity at detector).

-

Dissolved State: The solution becomes clear; laser intensity maximizes.

-

-

Measurement: The temperature is increased slowly (e.g., 2 K/h). The temperature at which the laser transmission sharply rises to the baseline level is recorded as the saturation temperature (

) .

Validation Logic

-

Hysteresis Check: Perform the measurement in heating (dissolution) and cooling (nucleation) modes. A narrow metastable zone width validates the equilibrium point.

-

Repetition:

runs per concentration. Standard deviation should be

Process Visualization & Logic

Solubility-Driven Purification Workflow

The following diagram illustrates the purification logic for ACTFMP based on the solubility differentials discussed above.

Figure 1: Purification workflow for 2-Amino-3-chloro-5-(trifluoromethyl)pyridine exploiting temperature-dependent solubility in Ethyl Acetate.

Molecular Structure vs. Solubility Hierarchy

Figure 2: Solubility hierarchy showing the shift from lipophilic to polar solvent affinity upon amination.

References

-

Shi, X., Li, M., & Zhou, C. (2008). Measurement and Correlation for Solubility of 2-Chloro-5-chloromethylpyridine in Different Solvents. Journal of Chemical & Engineering Data. (Note: Citation based on standard chemical engineering literature for this CAS).

-

PubChem. (2025). 2-Amino-3-chloro-5-(trifluoromethyl)pyridine (CAS 79456-26-1).[6][7][8] National Library of Medicine. [Link]

-

ResearchGate. (2024). Solubility of 2-Chloro-3-(trifluoromethyl)pyridine and Correlation with the Polarity in Organic Solvents. [Link]

-

EPA CompTox. (2025). 5-(chloromethyl)-2-(trifluoromethyl)pyridine Dashboard. [Link]

Sources

- 1. agrochemx.com [agrochemx.com]

- 2. Cas 2893-78-9,Sodium dichloroisocyanurate | lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. chembk.com [chembk.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 6. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [chemicalbook.com]

- 7. 79456-26-1 | 3-Chloro-5-(trifluoromethyl)pyridin-2-amine [fluoromart.com]

- 8. 3-Chloro-5-(trifluoromethyl)pyridin-2-amine | 79456-26-1 [chemicalbook.com]

Methodological & Application

Nucleophilic substitution protocols for 3-chloromethyl pyridine derivatives

Application Note: High-Fidelity Nucleophilic Substitution Protocols for 3-Chloromethyl Pyridine Derivatives

Part 1: Core Directive & Scientific Context

The Stability Paradox

The reactivity of 3-(chloromethyl)pyridine (also known as 3-picolyl chloride) presents a classic dichotomy in heterocyclic chemistry. While the pyridine ring is electron-deficient, the 3-position is electronically distinct from the 2- and 4-positions, lacking the direct resonance withdrawal that activates nucleophilic aromatic substitution. However, the exocyclic chloromethyl group is highly reactive toward

The Critical Challenge: The free base of 3-(chloromethyl)pyridine is inherently unstable. The basic nitrogen of one molecule can nucleophilically attack the electrophilic methylene carbon of another, leading to rapid, exothermic self-quaternization (polymerization). Consequently, this reagent is commercially supplied and stored as the hydrochloride salt (3-CMP·HCl) .

Expert Insight: Never isolate the free base as a neat oil for long-term storage. Successful protocols must generate the free base in situ or immediately prior to reaction in dilute solution to minimize intermolecular collisions that lead to "black tar" formation.

Reaction Pathway Visualization

The following diagram illustrates the kinetic competition between the desired substitution and the undesired self-alkylation.

Figure 1: Kinetic competition between desired nucleophilic substitution (Path A) and self-destructive polymerization (Path B).

Part 2: Detailed Experimental Protocols

These protocols are designed as self-validating systems . Each step includes a visual or analytical checkpoint to ensure the reaction is proceeding correctly before committing further resources.

Protocol A: C-N Bond Formation (Amination)

Target: Synthesis of secondary amines (e.g., N-butyl-3-picolylamine).

Mechanism:

Reagents:

-

3-(Chloromethyl)pyridine hydrochloride (1.0 equiv)[1]

-

Primary Amine (e.g., n-Butylamine) (3.0 - 5.0 equiv)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

-

Base (Optional if amine is valuable): DIPEA (Diisopropylethylamine)[2]

Step-by-Step Methodology:

-

Preparation (0 min):

-

Dissolve the primary amine (3.0 equiv) in EtOH (10 mL/g of substrate) in a round-bottom flask.

-

Checkpoint: Ensure the solution is stirring rapidly at 0°C (ice bath). Low temperature inhibits initial polymerization during addition.

-

-

Addition (15 min):

-

Add 3-CMP·HCl solid portion-wise over 15 minutes. Do not dump it in all at once.

-

Why: Slow addition ensures the concentration of the free base never exceeds the concentration of the nucleophile.

-

-

Reaction (2 - 12 hours):

-

Allow the mixture to warm to room temperature (RT).

-

Monitor via TLC (System: 10% MeOH in DCM).

-

Validation: The starting material (Rf ~0.1-0.2) should disappear. The product will appear as a more polar spot than the amine but less polar than the salt. If the spot stays at the baseline, you likely formed the polymer.

-

-

Workup:

Data Summary: Amination Conditions

| Parameter | Condition A (Volatile Amine) | Condition B (Valuable Amine) |

| Stoichiometry | 5.0 equiv Amine | 1.1 equiv Amine + 2.5 equiv DIPEA |

| Solvent | Ethanol (Protic, stabilizes TS) | DMF or MeCN (Aprotic, faster rate) |

| Temp | 0°C | RT |

| Yield (Typical) | 85-95% | 70-85% |

Protocol B: C-O Bond Formation (Ether Synthesis)

Target: Synthesis of 3-picolyl ethers. Challenge: Alkoxides are strong bases and can cause elimination or decomposition of the sensitive substrate.

Reagents:

-

3-CMP·HCl (1.0 equiv)

-

Phenol or Alcohol (1.1 equiv)

-

Base:

(3.0 equiv) or NaH (for aliphatic alcohols) -

Catalyst: NaI (0.1 equiv) - Finkelstein condition[5]

-

Solvent: DMF or Acetone

Step-by-Step Methodology:

-

Nucleophile Generation:

-

For Phenols: Combine Phenol and

in DMF. Stir for 30 min at RT.[2] -

For Alcohols: Treat alcohol with NaH in dry THF at 0°C until

evolution ceases.

-

-

In-Situ Free Base Generation (The "Layer" Technique):

-

Crucial Step: Do not add solid 3-CMP·HCl directly to the strong base/alkoxide mix if using NaH.

-

Instead, pre-neutralize 3-CMP·HCl in a separate vessel using a biphasic mixture of DCM and sat.

. Separate the organic layer (containing the free base), dry briefly with

-

-

Catalysis:

-

Add NaI (10 mol%). This converts the chloro-derivative to the more reactive iodo-derivative in situ, accelerating the reaction before side reactions occur.

-

-

Reaction:

-

Heat to 60°C for 4-6 hours.

-

Validation: Aliquot quench into water. Extract with EtOAc.[2] TLC should show a UV-active product moving significantly higher than the starting phenol.

-

Part 3: Troubleshooting & Critical Process Parameters (CPP)

The "Black Tar" Scenario

If your reaction mixture turns into a dark, viscous oil that is insoluble in organic solvents, you have experienced intermolecular self-quaternization .

-

Cause: High concentration of free base in the absence of a good nucleophile.

-

Correction:

-

Increase dilution (use 20 mL/g solvent).

-

Increase nucleophile equivalents.

-

Switch to "Inverse Addition": Add the pyridine solution slowly to the nucleophile solution.

-

Solubility Issues

3-CMP·HCl is insoluble in non-polar solvents (Toluene, Hexane) and sparingly soluble in THF.

-

Solution: Use polar aprotic solvents (DMF, DMSO) for salt solubility, or use a biphasic system (Water/DCM) with a Phase Transfer Catalyst (TBAB) for cyanation or alkylation reactions.

References

-

Synthesis of 3-chloromethylpyridine hydrochloride

- Method: Reaction of 3-pyridinemethanol with thionyl chloride.

-

Source: Bay, E. et al. "Preparation of chloromethylpyridine hydrochlorides."[6] U.S. Patent 5,942,625. (1999).

-

Amination Protocols (Chichibabin & Substitution)

- Method: Nucleophilic substitution with amines using inorganic bases.

-

Source: "Amination of Pyridine with Primary Amines."[4] Organic Syntheses, 2021.

-

Stability and Handling

- Data: Reactivity profile and self-alkyl

- Source: Sigma-Aldrich Safety Data Sheet & Technical Bulletin for 3-(Chloromethyl)pyridine hydrochloride.

-

General Nucleophilic Substitution on Pyridines

-

Context: Reactivity differences between 2, 3, and 4 positions.[7]

- Source:BenchChem Application Notes, "Protocol for Nucleophilic Substitution on the Pyridine Ring."

-

Appendix: Workflow Diagram

Figure 2: Decision tree for selecting the correct protocol based on nucleophile type.

Sources

- 1. CN105085377A - Synthetic method of 3-(chloromethyl)pyridine hydrochloride - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. orgsyn.org [orgsyn.org]

- 5. CN101486676B - The preparation method of cyanomethylpyridine compound - Google Patents [patents.google.com]

- 6. US5942625A - Preparation of chloromethylpyridine hydrochlorides - Google Patents [patents.google.com]

- 7. US3412095A - Chlorination of alkyl pyridines - Google Patents [patents.google.com]

Application Note: Thioetherification of 2-Amino-3-chloromethyl-6-(trifluoromethyl)pyridine

Executive Summary

This technical guide details the protocol for the nucleophilic substitution (

The presence of the 6-trifluoromethyl (

Key Protocol Feature: This guide utilizes an in situ neutralization strategy to suppress dimerization, ensuring the thiolate nucleophile intercepts the reactive intermediate immediately upon generation.

Chemical Context & Mechanism[1][2][3][4][5]

Reaction Mechanism ( Displacement)

The reaction proceeds via a classic bimolecular nucleophilic substitution (

Critical Stability Note: The starting material, 2-amino-3-chloromethyl-6-(trifluoromethyl)pyridine , is typically stored as its hydrochloride salt (HCl) . As a free base, the electron-rich 2-amino group can attack the electrophilic 3-chloromethyl group of a neighboring molecule, leading to rapid polymerization or cyclization (azamerocyanine formation).

Reaction Scheme

Caption: Reaction pathway highlighting the competition between the desired

Critical Reaction Parameters

The following parameters have been optimized to maximize yield and minimize impurities.

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for easier workup. DMF is required if the thiol or salt is poorly soluble. |

| Base | Potassium Carbonate ( | Mild enough to deprotonate the thiol ( |

| Stoichiometry | 1.0 : 1.1 : 2.5 (SM : Thiol : Base) | Excess base ensures neutralization of the HCl salt and the thiol. Slight excess of thiol drives conversion. |

| Temperature | Low temperature during addition prevents exotherms and suppresses side reactions. | |

| Addition Order | Add SM to Thiol/Base | CRITICAL: Adding the chloromethyl pyridine to the thiolate solution ensures the electrophile is always in the presence of excess nucleophile, preventing self-polymerization. |

Step-by-Step Experimental Protocol

Materials Preparation

-

Substrate: 2-amino-3-chloromethyl-6-(trifluoromethyl)pyridine hydrochloride (ensure dry, store at -20°C).

-

Reagent: Thiol (R-SH) of choice (e.g., thiophenol, alkyl thiol).

-

Solvent: Anhydrous Acetonitrile (MeCN), stored over molecular sieves.

-

Base: Anhydrous

(finely powdered).

Detailed Procedure

Step 1: Thiolate Formation

-

Charge a flame-dried round-bottom flask with a magnetic stir bar.

-

Add Thiol (1.1 equiv) and Anhydrous MeCN (concentration ~0.2 M relative to thiol).

-

Add

(2.5 equiv) in one portion. -

Stir at Room Temperature (RT) for 15–30 minutes to ensure formation of the thiolate species. The suspension may change color or become slightly clearer.

Step 2: Controlled Addition (The "Inverse Addition" Technique)

5. Cool the reaction mixture to

- Note: Solid addition is preferred to minimize the time the free base exists in a concentrated solution without thiolate.

- Option B (Solution Addition): If the salt is gummy, dissolve/suspend it in a minimal amount of MeCN/DMF and add dropwise via syringe pump over 20 minutes.

Step 3: Reaction & Monitoring 8. Allow the reaction to warm to Room Temperature naturally. 9. Stir for 2–4 hours. 10. Monitor via TLC/LC-MS:

- SM: Disappearance of the chloromethyl peak (often unstable on LC-MS, may hydrolyze to alcohol).

- Product: Appearance of the thioether mass (

- Byproduct: Check for dimer formation (

Step 4: Workup & Purification

11. Dilute the mixture with Ethyl Acetate (EtOAc) and Water .

12. Separate phases. Extract the aqueous layer

Workflow Diagram

Caption: Operational workflow emphasizing the critical addition step to prevent side reactions.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield / Dimerization | High local concentration of free base SM. | Use Inverse Addition: Ensure SM is added to the thiol/base mixture. Increase solvent volume. |

| Hydrolysis (Alcohol formation) | Wet solvent or hygroscopic base. | Use anhydrous MeCN and fresh |

| Disulfide Formation | Oxidation of thiol by air. | Degas solvents with |

| Incomplete Conversion | Poor solubility of HCl salt. | Switch solvent to DMF or add a catalytic amount of NaI (Finkelstein condition) to generate the more reactive iodide in situ. |

Safety (EHS)

-

Vesicant Warning: Chloromethylpyridines are potential alkylating agents and can be severe skin irritants or vesicants. Handle only in a fume hood with double nitrile gloves.

-

Thiol Stench: All thiols should be handled in a well-ventilated hood. Bleach (sodium hypochlorite) solution should be kept ready to neutralize any spills or glassware.

-

Waste: Aqueous waste will contain sulfides/thiolates; treat with bleach before disposal if required by local regulations.

References

- General Reactivity of Chloromethylpyridines: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text on reactivity of benzylic halides).

-

Synthesis of Trifluoromethylpyridine Derivatives

-

Schlosser, M., et al. (2003). "The regioselective functionalization of trifluoromethyl-substituted pyridines." European Journal of Organic Chemistry.

-

-

Thioetherification Protocols (Analogous Chemistry)

-

Bahrami, K., et al. (2011). "Transition-Metal-Free Synthesis of Thioethers from Thiols and Alkyl Halides." Synlett.

-

-

Safety Data & Handling

(Note: While specific literature for the exact 2-amino-3-chloromethyl-6-CF3 isomer is proprietary or sparse, the references above provide the foundational chemistry for 2-amino-chloromethylpyridines and trifluoromethyl-pyridine functionalization utilized in this protocol.)

Sources

Application Note: Protecting Group Strategies for 2-Amino-3-Chloromethyl Pyridine Synthesis

Topic: Protecting group strategies for 2-amino-3-chloromethyl pyridine synthesis Content Type: Application Notes and Protocols

Part 1: Strategic Analysis & Core Challenges

The synthesis of 2-amino-3-chloromethyl pyridine (1) represents a classic "Jekyll and Hyde" challenge in heterocyclic chemistry. This scaffold is a critical intermediate for fusing rings (e.g., 7-azaindoles, imidazo[1,2-a]pyridines) and for introducing pyridyl-methyl linkers.

The Stability Paradox

The core difficulty lies in the coexistence of a nucleophilic amine at C2 and a highly electrophilic chloromethyl group at C3.

-

The "Jekyll" State (Protonated): As a hydrochloride salt, the molecule is stable. The protonation of the pyridine nitrogen and the exocyclic amine shuts down nucleophilicity, preventing self-reaction.

-

The "Hyde" State (Free Base): Upon neutralization, the C2-amine becomes nucleophilic. It can attack the C3-chloromethyl group intramolecularly to form 7-azaindole (via an indoline intermediate) or intermolecularly to form insoluble oligomers.

Key Directive: Successful handling requires maintaining the molecule in its protonated state or masking the amine's nucleophilicity with a robust protecting group until the alkylation step is complete.

Mechanistic Pathway: The "Self-Destruct" Sequence

The following diagram illustrates the divergent pathways that dictate the choice of strategy.

Figure 1: Reaction landscape of 2-amino-3-chloromethyl pyridine. The free base is a transient species that rapidly degrades.

Part 2: Detailed Protocols & Strategies

Strategy A: The "Salt Stabilization" Protocol (No Protection)

Best For: Immediate use, large-scale synthesis, and simple alkylations. Rationale: Protonation is the simplest "protecting group." By isolating the dihydrochloride salt, you avoid the extra steps of protection and deprotection.

Experimental Protocol

Step 1: Chlorination

-

Setup: Equip a 500 mL 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and an addition funnel. Connect to a caustic scrubber (NaOH) to trap HCl/SO₂ gases.

-

Charge: Add Thionyl Chloride (SOCl₂) (3.0 equiv) to the flask. Cool to 0°C.[1][2]

-

Addition: Dissolve (2-aminopyridin-3-yl)methanol (1.0 equiv) in minimal dry DCM or Toluene. Add this solution dropwise to the SOCl₂ over 30 minutes. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 40°C for DCM, 80°C for Toluene) for 2 hours. The suspension will thicken as the salt precipitates.

-

Workup (Critical):

-

Cool the mixture to 0°C.

-

Filter the white/off-white solid under an inert atmosphere (N₂).

-

Wash the cake with cold hexanes or toluene to remove residual SOCl₂.

-

Drying: Dry under high vacuum at room temperature. Do not heat significantly during drying.

-

Usage Note: When using this salt in a subsequent reaction (e.g., alkylating a phenol), add the salt solid to the reaction mixture containing the nucleophile and base. Do not pre-dissolve and neutralize the salt in the absence of the nucleophile.

Strategy B: The "Robust Amide" Protocol (Pivaloyl Protection)

Best For: Multi-step synthesis, long-term storage, or when the subsequent reaction requires basic conditions that would trigger cyclization of the unprotected amine.

Rationale: The Pivaloyl (Piv) group is sterically bulky and lacks

Experimental Protocol

Step 1: Protection (Pivaloylation)

-

Dissolve 2-amino-3-methylpyridine (1.0 equiv) in DCM (0.5 M) containing Triethylamine (1.5 equiv) and DMAP (0.1 equiv).

-

Add Pivaloyl chloride (1.1 equiv) dropwise at 0°C.

-

Stir at RT for 4 hours. Quench with NaHCO₃, extract, and crystallize (Hexanes/EtOAc) to yield N-(3-methylpyridin-2-yl)pivalamide.

Step 2: Functionalization (Oxidation/Rearrangement) Note: Direct oxidation of the methyl group is difficult. A common alternative route starts from 2-aminonicotinic acid esters.

-

Route:2-aminonicotinic acid

Esterification

Step 3: Chlorination of N-(3-(hydroxymethyl)pyridin-2-yl)pivalamide

-

Reagent: Use Thionyl Chloride (1.5 equiv) in DCM at 0°C

RT. -

Observation: Unlike the unprotected amine, the pivaloyl-protected species does not immediately precipitate as a salt in DCM.

-

Quench: Carefully pour into saturated NaHCO₃ only if the solution is kept cold and processed immediately. For best stability, remove volatiles and isolate as the crude solid.

-

Stability: The resulting N-(3-(chloromethyl)pyridin-2-yl)pivalamide is a stable solid that can be purified by flash chromatography (if done rapidly on neutral silica).

Strategy C: The "Orthogonal Carbamate" Protocol (Boc Protection)

Best For: Late-stage functionalization where mild deprotection (TFA/HCl) is required. Critical Warning: Standard SOCl₂ conditions generate HCl, which will cleave the Boc group. You must use non-acidic chlorination methods.

Experimental Protocol (Appel Reaction)

Reagents: Triphenylphosphine (PPh₃), Carbon Tetrachloride (CCl₄) or Hexachloroacetone. Modern Alternative:Mesyl Chloride (MsCl) / LiCl / Collidine .

Protocol (MsCl/LiCl Method):

-

Dissolve tert-butyl (3-(hydroxymethyl)pyridin-2-yl)carbamate (1.0 equiv) in dry THF.

-

Add LiCl (5.0 equiv) and s-Collidine (3.0 equiv). Stir to suspend.

-

Cool to 0°C and add Mesyl Chloride (MsCl) (1.5 equiv) dropwise.

-

Mechanism: The alcohol forms a mesylate, which is displaced in situ by the chloride ion. Collidine acts as a non-nucleophilic base to sponge up HCl without deprotonating the Boc-amine (which could trigger cyclization).

-

Workup: Filter off salts, concentrate, and purify via rapid silica chromatography.

Part 3: Comparative Analysis & Decision Matrix

| Feature | Strategy A: HCl Salt | Strategy B: Pivaloyl Amide | Strategy C: Boc Carbamate |